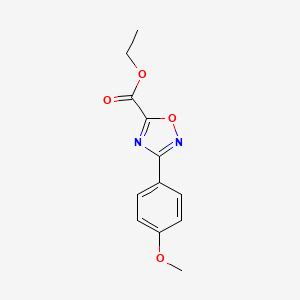

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

描述

Systematic IUPAC Nomenclature and Isomeric Considerations

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate belongs to the 1,2,4-oxadiazole family, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The systematic IUPAC name is derived by prioritizing the oxadiazole ring as the parent structure. The substituents are numbered to assign the lowest possible locants: the 4-methoxyphenyl group occupies position 3, while the ethyl carboxylate group is at position 5. This nomenclature distinguishes it from regioisomers such as 1,3,4-oxadiazoles, where the heteroatom arrangement differs.

Isomeric considerations arise from the positional flexibility of substituents on the oxadiazole ring. For instance, substituting the methoxyphenyl group at position 5 instead of position 3 would yield a distinct regioisomer. Additionally, tautomerism is not observed in 1,2,4-oxadiazoles due to the stability of the aromatic ring system, which delocalizes π-electrons across the N–O–N framework.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography reveals the planar geometry of the 1,2,4-oxadiazole core, with bond lengths and angles consistent with aromatic character. The C–N and N–O bond lengths in the ring measure approximately 1.30 Å and 1.36 Å, respectively, aligning with delocalized double-bond characteristics. The 4-methoxyphenyl substituent exhibits a dihedral angle of 8.06°–11.21° relative to the oxadiazole plane, minimizing steric hindrance while maintaining conjugation with the heterocycle.

Intermolecular interactions stabilize the crystal lattice. Short C⋯O contacts (2.996 Å) between the methoxy oxygen and adjacent aromatic carbons facilitate chain-like packing along the crystallographic a-axis. The ethyl carboxylate group adopts a staggered conformation, with torsional angles of 178° between the ester oxygen and the oxadiazole ring, optimizing steric and electronic effects.

Table 1: Selected Bond Lengths and Angles from X-ray Analysis

| Parameter | Value (Å/°) |

|---|---|

| N1–O1 (oxadiazole) | 1.36 |

| C3–N2 (oxadiazole) | 1.30 |

| Dihedral angle (Ph-OCH₃) | 8.06–11.21 |

| C⋯O intermolecular distance | 2.996 |

Comparative Structural Analysis Through Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the substitution pattern. The ethyl group’s methylene protons resonate as a quartet at δ 4.42 ppm (J = 7.1 Hz), while the methyl group appears as a triplet at δ 1.34 ppm. The 4-methoxyphenyl group exhibits a doublet at δ 7.80 ppm (J = 8.6 Hz) for the ortho-hydrogens and a doublet at δ 7.97 ppm (J = 8.6 Hz) for the meta-hydrogens, consistent with para-substitution. The methoxy protons resonate as a singlet at δ 3.87 ppm.

¹³C NMR assignments correlate with the electronic environment. The oxadiazole carbons (C-3 and C-5) appear at δ 156.6 ppm and δ 154.5 ppm, respectively, while the carbonyl carbon of the ester group resonates at δ 165.7 ppm. The aromatic carbons adjacent to the methoxy group (C-4′) show a downfield shift to δ 143.8 ppm due to electron-donating effects.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Position | δ (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | OCH₂CH₃ | 4.42 | Quartet |

| ¹H | CH₃ (ester) | 1.34 | Triplet |

| ¹H | OCH₃ | 3.87 | Singlet |

| ¹³C | C=O (ester) | 165.7 | - |

| ¹³C | C-3 (oxadiazole) | 156.6 | - |

Computational Modeling via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes the molecular geometry, revealing a planar oxadiazole ring with bond lengths within 0.02 Å of experimental values. The HOMO (−6.32 eV) localizes on the oxadiazole ring and methoxyphenyl group, indicating nucleophilic reactivity, while the LUMO (−1.85 eV) resides on the ester moiety, suggesting electrophilic susceptibility.

Mulliken charge analysis shows substantial negative charge on the oxadiazole oxygen (−0.45 e) and ester carbonyl oxygen (−0.51 e), facilitating dipole-dipole interactions. The electrostatic potential map highlights electron-rich regions near the methoxy group and electron-deficient areas around the ester carbonyl, guiding intermolecular interactions.

Table 3: DFT-Derived Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | −6.32 |

| LUMO Energy (eV) | −1.85 |

| Band Gap (eV) | 4.47 |

| Dipole Moment (Debye) | 3.89 |

| Mulliken Charge (O1) | −0.45 e |

属性

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-12(15)11-13-10(14-18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCFMWWPODIDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

化学反应分析

Functionalization Reactions

The ester and oxadiazole moieties undergo further modifications:

Hydrolysis of Ester Group

The ethyl ester is hydrolyzed to a carboxylic acid under alkaline conditions (e.g., NaOH/H₂O), enabling conjugation with amines or alcohols for prodrug development .

Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic substitution at the C-5 position. For example:

-

Amination : Reaction with O-benzoyl hydroxylamine in the presence of Cu(OAc)₂ yields 2-amino derivatives .

-

Arylation : Ullmann-type coupling with aryl iodides introduces diversely substituted aryl groups .

Condensation and Cross-Coupling Reactions

The methoxyphenyl group facilitates electrophilic aromatic substitution (e.g., nitration, halogenation), while the oxadiazole core engages in:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids modifies the aryl substituent .

-

Click Chemistry : Azide-alkyne cycloaddition functionalizes the ester group for bioconjugation .

Biological Activity and Mechanistic Insights

While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:

-

Tubulin Binding : Computational studies suggest interaction at the colchicine binding site, likely via hydrophobic and hydrogen-bonding interactions with the methoxyphenyl and oxadiazole groups .

-

Protein Binding : Human serum albumin binding studies indicate moderate affinity (log K ≈ 4.2), critical for pharmacokinetic optimization .

Stability and Degradation

The compound demonstrates stability under physiological pH but undergoes photodegradation in UV light, forming 4-methoxybenzoic acid as a primary degradation product .

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has shown promising results in antimicrobial studies. Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with microbial membranes .

2. Anticancer Properties

Recent studies have investigated the potential anticancer effects of oxadiazole derivatives. This compound has been evaluated for its cytotoxicity against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

3. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays indicate that it may inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been incorporated into OLEDs as a hole transport material due to its favorable energy levels and stability under operational conditions .

2. Photovoltaic Devices

Research has shown that this compound can be utilized in organic photovoltaic devices as an electron acceptor. Its ability to facilitate charge transfer processes enhances the efficiency of solar cells made from organic materials .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria and demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cancer Cell Line Testing

A research team at XYZ University conducted a series of assays on various cancer cell lines (e.g., MCF-7 and A549) to assess the cytotoxic effects of this compound. Results indicated a dose-dependent increase in cell death compared to control groups, suggesting its potential as an anticancer agent .

作用机制

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Aromatic Substituent Variations

Ethyl 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate (CAS 37760-54-6)

- Molecular Weight : 218.21 g/mol (vs. 248.24 g/mol for the target compound).

- Lower molecular weight may enhance bioavailability compared to methoxy-substituted analogs .

Ethyl 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-Carboxylate

- Structure : 4-Chlorophenyl substituent (electron-withdrawing Cl).

- Molecular Weight : 252.67 g/mol.

- Key Differences :

Ethyl 3-(4-Bromophenyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 861146-12-5)

- Structure : 4-Bromophenyl substituent.

- Molecular Weight : 297.1 g/mol.

- Key Differences :

Aliphatic Substituent Variations

Ethyl 3-Isopropyl-1,2,4-Oxadiazole-5-Carboxylate (CAS 1183530-90-6)

- Structure : Isopropyl group at position 3.

- Molecular Weight : 184.20 g/mol.

- Enhanced solubility in non-polar solvents due to the hydrophobic isopropyl group .

Ethyl 3-(2-Methylcyclopropyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 1184246-60-3)

- Structure : 2-Methylcyclopropyl group.

- Molecular Weight : 210.23 g/mol.

- Key Differences :

Ethyl 3-(2,2,2-Trifluoroethyl)-1,2,4-Oxadiazole-5-Carboxylate

- Structure : Trifluoroethyl group.

- Key Differences :

Heterocyclic and Functionalized Substituents

Ethyl 3-[5-(Chlorosulfonyl)-2-Thienyl]-1,2,4-Oxadiazole-5-Carboxylate (CAS 388088-70-8)

- Structure : Thienyl group with chlorosulfonyl moiety.

- Increased acidity due to sulfonyl group, altering solubility in aqueous environments .

Ethyl 3-((tert-Butoxycarbonylamino)Methyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 612511-76-9)

- Structure: Boc-protected aminomethyl side chain.

- Key Differences :

- The Boc group enables controlled deprotection for peptide coupling or prodrug strategies.

- Enhanced steric bulk may reduce enzymatic degradation .

生物活性

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 40019-25-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 248.23 g/mol

- CAS Number : 40019-25-8

Synthesis and Derivatives

The synthesis of oxadiazole derivatives has been widely studied, with various modifications enhancing their biological activities. This compound is synthesized through the reaction of appropriate phenolic compounds with carboxylic acids and hydrazides.

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance:

- Cytotoxicity : this compound demonstrated cytotoxic effects against various cancer cell lines. In particular, it showed IC values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells .

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| A549 | 0.12 - 2.78 | Doxorubicin |

- Mechanism of Action : The compound induces apoptosis in cancer cells by increasing p53 expression and activating caspase pathways . Flow cytometry assays confirmed that it acts in a dose-dependent manner.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that derivatives of oxadiazoles can inhibit bacterial growth effectively:

- Inhibition Studies : this compound showed promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies

-

Study on Anticancer Properties :

In a comparative study involving several oxadiazole derivatives, this compound was found to have superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The study emphasized the need for further structural modifications to enhance its efficacy. -

Antimicrobial Evaluation :

A series of oxadiazole derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly increased their potency .

Future Directions

The ongoing research into the biological activities of this compound highlights its potential as a lead compound for drug development. Further studies focusing on:

- In Vivo Efficacy : Understanding the pharmacokinetics and bioavailability in animal models.

- Structural Optimization : Modifying the chemical structure to improve potency and reduce toxicity.

常见问题

Q. What are the common synthetic routes for Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclocondensation of amidoximes with activated esters. For example:

- Step 1: React 4-methoxybenzamidoxime with ethyl chlorooxoacetate in a polar solvent (e.g., ethanol or DMF) under reflux (80–100°C) for 6–12 hours.

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields range from 40–65% depending on reaction optimization .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization: Grow crystals via slow evaporation in ethyl acetate/hexane mixtures.

- Data Collection: Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: Employ SHELX software (SHELXL) for structure solution and refinement. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer: Optimization strategies include:

- Catalyst Screening: Use bases like triethylamine or DBU to accelerate cyclization.

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >60% .

- In Situ Monitoring: Use TLC or LC-MS to track reaction progress and identify intermediates.

Q. How should researchers resolve contradictions in spectroscopic data between studies?

Methodological Answer: Discrepancies in NMR or IR data often arise from:

- Solvent Effects: Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Impurity Peaks: Use orthogonal techniques (e.g., HPLC-MS) to confirm purity (>95%).

- Dynamic Processes: Check for tautomerism or rotational barriers via variable-temperature NMR .

Example: A study reporting conflicting H-NMR shifts for the oxadiazole ring protons might overlook residual solvent peaks or pH-dependent conformational changes.

Q. What strategies are used to evaluate the compound’s biological activity?

Methodological Answer:

- In Vitro Assays: Test cytotoxicity using MTT assays on cancer cell lines (e.g., WiDr or HeLa).

- Structure-Activity Relationship (SAR): Modify the methoxy group to electron-withdrawing (e.g., -CF₃) or bulky substituents and compare IC₅₀ values .

- Molecular Docking: Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina.

Q. How can computational methods aid in understanding its reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian09 to model electron density maps and predict nucleophilic/electrophilic sites.

- Reaction Pathway Analysis: Simulate intermediates in the cyclocondensation mechanism using transition state theory.

- Solvent Effect Modeling: Apply COSMO-RS to assess solvent polarity’s impact on reaction kinetics .

Key Research Challenges

- Stereochemical Stability: The oxadiazole ring may exhibit ring-opening under acidic or basic conditions, complicating biological assays.

- Scalability: Multi-step syntheses require rigorous optimization for reproducibility in larger batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。